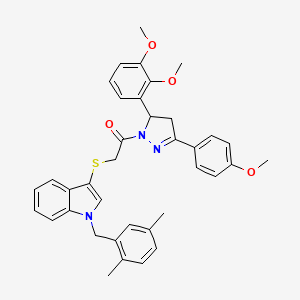![molecular formula C14H19NO2 B2533979 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane CAS No. 1955557-98-8](/img/structure/B2533979.png)
6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane” is a chemical compound with the CAS Number: 1955557-98-8 . It has a molecular weight of 233.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO2/c1-16-14(17-2)8-13(9-14)10-15-12(13)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is stored at 4 degrees Celsius . The physical form of the compound is liquid .Scientific Research Applications
Mechanistic Insights into Chemical Reactions
Research into the acidolysis of lignin model compounds offers mechanistic insights that could be relevant to understanding the reactivity and potential applications of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane. For example, the study on β-O-4 bond cleavage in lignin model compounds provides valuable information on the chemical behavior of dimethoxy-substituted compounds under acidic conditions, which could inform synthetic strategies and applications in materials science (Yokoyama, 2015).
Antioxidant Properties and SARs
The structure-activity relationships (SARs) of hydroxycinnamic acids have been extensively studied for their antioxidant properties. These studies provide a framework for understanding how modifications to the phenolic structure impact antioxidant activity, which could be applied to the design of new antioxidants based on the this compound scaffold (Razzaghi-Asl et al., 2013).
Sustainable Solvent Applications
The exploration of bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products underscores the importance of developing environmentally friendly solvents. This research direction could be relevant for assessing the utility of this compound or its derivatives as potential green solvents or in solvent-based applications (Rapinel et al., 2020).
Analytical Methods and Sensor Development
Studies on the use of cyclodextrins for modifying fluorescence in the detection of mycotoxins highlight innovative approaches to enhancing analytical methods. This research could inspire the development of novel sensors or analytical techniques utilizing this compound or related compounds to improve the sensitivity or selectivity of chemical sensors (Maragos et al., 2008).
Environmental and Health Implications
The review of synthetic phenolic antioxidants (SPAs) on environmental occurrence, fate, human exposure, and toxicity offers a comprehensive overview of the impacts of widely used antioxidants. This could guide research into the environmental and health implications of this compound, especially if it possesses antioxidant properties or is used in contexts where its environmental persistence and toxicity are concerns (Liu & Mabury, 2020).
Safety and Hazards
Properties
IUPAC Name |
6,6-dimethoxy-3-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-16-14(17-2)8-13(9-14)10-15-12(13)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIKVXMKLAHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CNC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)
![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)
![N~6~-(3-methylbutyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)



![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2533913.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)
